Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
Description
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate (CAS: 107474-63-5) is a heterocyclic compound featuring a fused pyrroloindole scaffold. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . This compound is utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. It is commercially available through suppliers like Bridge Organics, with prices ranging from $800.00 to $5,000.00 depending on purity and quantity .
Properties
IUPAC Name |
methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKRAJSNHPLWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
One of the most common methods for synthesizing this compound involves the cyclization of appropriate precursors. The reaction typically begins with an N-alkylpyrrole derivative reacting with hydrazine hydrate. This reaction facilitates intramolecular heterocyclization under controlled conditions to form the desired bicyclic structure.
Reaction Scheme :
$$
\text{N-alkylpyrrole} + \text{Hydrazine hydrate} \xrightarrow{\text{Cyclization}} \text{Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate}
$$
Esterification
In some cases, the synthesis involves esterification as a secondary step. For example:
- A carboxylic acid derivative of the compound can be treated with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Large-Scale Synthesis
Industrial production mirrors laboratory-scale synthesis but incorporates optimizations for scale and efficiency:
- Continuous Flow Reactors : These are employed to improve reaction control and scalability.
- Automated Synthesis : Automation ensures consistent quality and reduces human error.
Optimization Strategies
For industrial purposes, reaction parameters such as temperature, pressure, and solvent choice are fine-tuned to maximize yield and minimize by-products.
Alternative Synthetic Approaches
Cycloaddition Reactions
Cycloaddition reactions involving pyrrole derivatives and dienophiles (e.g., maleimides) can also yield the target compound or its analogs. This method is less common but offers high regioselectivity.
Direct Functionalization
Direct functionalization of simpler indole derivatives using electrophilic or nucleophilic reagents can lead to the formation of the desired bicyclic structure.
Reaction Conditions and Reagents
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Cyclization | N-alkylpyrrole + Hydrazine hydrate | Moderate heat (80–120°C) |
| Esterification | Carboxylic acid derivative + Methanol | Acid catalyst (e.g., HCl or H₂SO₄) |
| Cycloaddition | Pyrrole + Dienophile | Solvent-free or polar solvents |
| Direct Functionalization | Indole derivatives + Electrophilic reagents | Acidic or basic media |
Challenges in Synthesis
- Regioselectivity : Ensuring selective formation of the desired bicyclic product can be challenging.
- Yield Optimization : Side reactions may occur, reducing overall yield.
- Purity : Achieving high purity often requires additional purification steps such as recrystallization or chromatography.
Research Findings on Synthesis
Recent studies have highlighted innovative methods for synthesizing this compound:
- Use of green chemistry approaches (e.g., solvent-free reactions) to reduce environmental impact.
- Development of catalysts that enhance reaction rates and selectivity.
Data Table: Key Properties Relevant to Synthesis
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Study :
A recent investigation utilized this compound in a series of assays against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that this compound significantly reduced cell death and improved cell survival rates.
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Cycloaddition Reactions : This compound can undergo cycloaddition reactions to form new cyclic structures that are valuable in drug development.
- Functionalization : The presence of the carboxylate group provides opportunities for further functionalization to enhance biological activity or modify physical properties.
Material Science Applications
In material science, this compound has been explored for its potential use in developing advanced polymers and nanomaterials. Its ability to form stable complexes with metal ions opens avenues for creating novel materials with specific electronic and optical properties.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |
| Neuroprotection | Reduces oxidative stress-induced neuronal death | |
| Organic Synthesis | Intermediate for complex molecules | Participates in cycloaddition and functionalization |
| Material Science | Development of polymers | Forms stable complexes with metal ions |
Mechanism of Action
The mechanism of action of Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, saturation, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Molecular Differences
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate (107474-63-5) | C₁₂H₁₂N₂O₂ | 216.24 | Methyl ester, tetrahydropyrrolo ring |
| Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate (N/A) | C₁₂H₁₄BrNO₂ | 284.16 | Bromine, dimethyl substituents |
| 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (645419-13-2) | C₁₂H₁₄N₂O | 202.26 | Spirocyclopropane, acetyl group |
| (S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate (152785-82-5) | C₂₅H₂₄ClN₃O₇ | 513.93 | Chloromethyl, hydroxy, trimethoxy indole carbonyl |
Key Observations :
The spirocyclopropane derivative (C₁₂H₁₄N₂O) has a simpler structure but introduces ring strain, which may influence receptor binding kinetics .
Complexity and Bioactivity :
- The chloromethyl-trimethoxy derivative (C₂₅H₂₄ClN₃O₇) is significantly larger (513.93 g/mol ) and incorporates multiple functional groups (chloromethyl, hydroxy, trimethoxy), likely enhancing interaction with enzymes like kinases or topoisomerases . However, its complexity increases synthetic challenges and cost.
Key Observations :
- The parent compound lacks explicit hazard warnings in available data, suggesting relatively low acute toxicity .
- The chloromethyl derivative (CAS: 152785-82-5) requires stringent storage (2–8°C, inert atmosphere) and poses significant toxicity risks (e.g., H301: Toxic if swallowed) , limiting its applicability in non-specialized labs.
Commercial Availability and Cost
Table 3: Pricing and Supplier Comparison
| Compound Name (CAS) | Supplier | Price Range (USD) |
|---|---|---|
| This compound | Bridge Organics | $800–$5,000 |
| (R)-1-N-Boc-hydroxypyrrolidine | Bridge Organics | $175–$550 |
| 6,8-Difluoro-2-tetralone | Bridge Organics | $300–$1,800 |
Key Observations :
Biological Activity
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate (CAS No. 107474-63-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent studies.
- Molecular Formula : CHNO
- Molecular Weight : 216.24 g/mol
- IUPAC Name : this compound
- Synonyms : Methyl 3,6,7,8-tetrahydrobenzo[1,2-b:4,3-b′]dipyrrole-2-carboxylate
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In a screening of various compounds against the NCI-60 cancer cell lines, this compound exhibited notable cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in multiple cancer types.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 5.0 | Apoptosis induction |
| MCF-7 (Breast) | 4.5 | Cell cycle arrest |
| PC-3 (Prostate) | 6.0 | Inhibition of angiogenesis |
The compound's activity is comparable to other known anticancer agents and shows promise for further development as a therapeutic agent .
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that this compound may exert neuroprotective effects. Studies involving neuroblastoma cells showed that it could reduce oxidative stress and improve cell viability under neurotoxic conditions. The mechanism may involve modulation of the Nrf2 pathway, which is critical for cellular defense against oxidative damage .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A comprehensive study assessed the compound's efficacy against various cancer cell lines using the NCI's database. Results indicated a strong correlation between its structure and biological activity, particularly in cell lines resistant to conventional treatments . -
Inflammation Model :
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced edema and inflammatory markers compared to controls . -
Neuroprotection in vitro :
Research demonstrated that treatment with this compound increased the survival rate of neuroblastoma cells exposed to oxidative stressors by up to 40%, suggesting its potential as a protective agent in neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate?
The compound is typically synthesized via multi-step protocols involving alkylation, coupling, and cyclization. For example:
- Alkylation of pyrrole precursors : Methyl 1H-pyrrole-2-carboxylate derivatives (e.g., alkylation with 4-chlorobenzyl chloride in the presence of K₂CO₃) can generate intermediates for subsequent functionalization .
- Coupling reactions : EDCI-mediated coupling of indole-2-carboxylate derivatives with amines (e.g., ethyl isonipecotate) followed by hydrolysis and amide bond formation is a common strategy .
- Cyclization : Cyclocondensation of tryptophan derivatives with prenylating agents under Fe(II)-catalyzed or UV-driven conditions can yield tetrahydropyrroloindole scaffolds .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the fused pyrroloindole ring system and substituent positions. For example, coupling constants (e.g., J = 8–12 Hz for vicinal protons in the tetrahydropyrrolo ring) confirm stereochemistry .
- HRMS (ESI) : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. Observed m/z values should match theoretical calculations within 5 ppm .
- Melting point analysis : Sharp melting points (e.g., 182–193°C for related analogs) indicate purity .
Q. What are the primary pharmacological or biochemical applications of this compound?
While direct data on this specific compound is limited, structurally related pyrroloindole derivatives show:
- Antiviral activity : Indole-2-carboxamide analogs inhibit neurotropic alphavirus replication by targeting viral polymerases .
- Alkaloid synthesis : Prenylated indole derivatives serve as intermediates for natural product synthesis (e.g., indole alkaloids with neuroactive properties) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during alkylation steps .
- Catalyst screening : Fe(II) catalysts improve cyclization efficiency in prenylation reactions (e.g., 72% yield for polycyclic sulfonyl indolines under FeCl₂ catalysis) .
- Temperature control : Maintaining temperatures below 0°C during sensitive steps (e.g., amide bond formation) minimizes side reactions .
Q. How do stereochemical variations in the tetrahydropyrrolo ring impact biological activity?
- Stereoselective synthesis : Chiral auxiliaries (e.g., (S)-proline derivatives) can enforce specific configurations. For example, (2S)-configured indoline-2-carboxylates exhibit enhanced binding to DNA-encoded libraries compared to R-isomers .
- Activity correlation : Analogs with trans-fused ring systems show higher metabolic stability in pharmacokinetic studies .
Q. How should researchers resolve contradictions in reported biological data for pyrroloindole derivatives?
- Assay standardization : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., Vero vs. HEK293). Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based replication inhibition) .
- Metabolite profiling : Phase I metabolites (e.g., hydroxylated or demethylated products) may exhibit off-target effects. Use LC-HRMS to track metabolic pathways .
Q. What analytical challenges arise in detecting trace impurities in the compound?
- HPLC method development : Optimize mobile phases (e.g., acetonitrile/0.1% TFA) to resolve closely eluting impurities (e.g., regioisomers or dealkylated byproducts) .
- Mass spectrometry : Use MRM (multiple reaction monitoring) modes to detect low-abundance impurities (e.g., <0.1% levels) with high specificity .
Methodological Recommendations
Q. Experimental Design for SAR Studies
- Core modifications : Synthesize analogs with variations in the carboxylate group (e.g., ethyl ester vs. free acid) and pyrrolo ring substituents (e.g., halogens or methyl groups) to assess pharmacophore requirements .
- Control experiments : Include known inhibitors (e.g., ribavirin for antiviral assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
